Cargutocin

Description

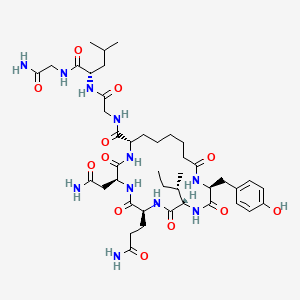

Structure

2D Structure

Properties

IUPAC Name |

(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N11O12/c1-5-23(4)36-42(65)51-27(15-16-31(43)55)39(62)52-30(19-32(44)56)40(63)50-26(37(60)47-21-35(59)49-28(17-22(2)3)38(61)46-20-33(45)57)9-7-6-8-10-34(58)48-29(41(64)53-36)18-24-11-13-25(54)14-12-24/h11-14,22-23,26-30,36,54H,5-10,15-21H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,61)(H,47,60)(H,48,58)(H,49,59)(H,50,63)(H,51,65)(H,52,62)(H,53,64)/t23-,26-,27-,28-,29-,30-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKWDHMRGAMOKU-DACMYBEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33605-67-3 | |

| Record name | Cargutocin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARGUTOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RJ33Z503O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthesis of Carbetocin

For Researchers, Scientists, and Drug Development Professionals

Carbetocin is a long-acting synthetic nonapeptide analogue of the human hormone oxytocin, utilized primarily for the prevention of postpartum hemorrhage by inducing uterine contractions.[1][2][3] Its enhanced stability and prolonged duration of action compared to oxytocin offer significant clinical advantages, particularly in settings where cold-chain storage is unreliable.[4][5] This document provides a comprehensive overview of Carbetocin's molecular architecture and the prevalent methods for its chemical synthesis, with a focus on solid-phase peptide synthesis.

Molecular Structure of Carbetocin

Carbetocin's structure is closely related to oxytocin, with key modifications that increase its half-life and thermal stability.[4][6] It is an oligopeptide consisting of nine amino acid residues.[7] The primary structure features a cyclic component formed by a thioether bond, which replaces the disulfide bridge found in oxytocin.[4][8] This substitution of a methylene group for a sulfur atom in the disulfide bridge enhances the molecule's resistance to enzymatic degradation.[6][8]

The amino acid sequence of Carbetocin is Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2.[8] A defining feature is the sulfide bond between the N-terminal butyric acid and the cysteine residue at position 6.[8]

Table 1: Molecular Properties of Carbetocin

| Property | Value |

| Molecular Formula | C45H69N11O12S[6][8][9] |

| Molecular Weight | 988.18 g/mol [8][9] |

| CAS Registry Number | 37025-55-1[6][8] |

| Amino Acid Sequence | Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2[8] |

| One-Letter Sequence | Butyryl-Y(Me)-IQNCPLG-NH2[8] |

| Structure Type | Cyclic nonapeptide analogue[7] |

Synthesis of Carbetocin

The predominant method for Carbetocin synthesis is Solid-Phase Peptide Synthesis (SPPS) , a technique that builds the peptide chain sequentially while it is attached to an insoluble polymer support (resin).[7][10][11] This approach simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[12]

The synthesis of Carbetocin via SPPS can be conceptually broken down into several key stages, from the preparation of the resin to the final purification of the peptide.

The following protocol is a representative methodology synthesized from common practices in peptide chemistry and patent literature.[7][10][13] Specific reagents and reaction times may be optimized.

1. Resin Preparation and First Amino Acid Coupling:

-

Resin: Rink Amide resin is commonly used as the solid support.[10][13]

-

Procedure: Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF). The first amino acid, Fmoc-Gly-OH, is coupled to the resin using a condensing agent such as N,N'-Diisopropylcarbodiimide (DIC) and an activator like 1-Hydroxybenzotriazole (HOBt) in DMF.[10] The reaction is monitored for completion. The resin is then washed thoroughly with DMF and Dichloromethane (DCM).

2. Peptide Chain Elongation:

-

Deprotection: The Fmoc protecting group from the resin-bound glycine is removed using a 20% solution of piperidine in DMF.[10] This exposes the free amine for the next coupling step. The resin is washed to remove piperidine.

-

Coupling: The next Fmoc-protected amino acid (Fmoc-Leu-OH) is pre-activated with DIC/HOBt and added to the resin. The coupling reaction is allowed to proceed until completion.

-

Cycle Repetition: The deprotection and coupling steps are repeated sequentially for each amino acid in the Carbetocin sequence: Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, and Fmoc-Tyr(Me)-OH.[10] Side chains of Cys, Asn, and Gln are protected with groups like Trityl (Trt) to prevent side reactions.[10]

3. N-Terminal Modification and Cyclization:

-

N-Terminal Coupling: After the final amino acid (Fmoc-Tyr(Me)-OH) is coupled and its Fmoc group removed, a precursor for the N-terminal butyric acid moiety with a reactive group for cyclization (e.g., 4-mercaptobutyric acid or a precursor) is coupled to the N-terminus.[14]

-

On-Resin Cyclization: The protecting group on the Cys side chain is selectively removed. The thioether bond is then formed on the solid support, often mediated by a base in a solvent like DMF.[7] This intramolecular reaction links the N-terminal moiety to the cysteine side chain.

4. Cleavage and Deprotection:

-

Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail, typically containing a strong acid like Trifluoroacetic acid (TFA).[13] This cocktail cleaves the peptide from the resin and simultaneously removes the remaining side-chain protecting groups (e.g., Trt). Scavengers such as triisopropylsilane (TIS) and water are included to prevent side reactions.[13]

-

Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, washed, and collected by centrifugation.

5. Purification and Final Preparation:

-

Purification: The crude Carbetocin peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

-

Lyophilization: The purified fractions containing Carbetocin are pooled and lyophilized (freeze-dried) to obtain the final product as a white powder.[7]

Table 2: Common Reagents in Carbetocin Solid-Phase Synthesis

| Reagent | Function |

| Rink Amide Resin | Solid support for peptide assembly.[10][13] |

| Fmoc-Amino Acids | Building blocks with temporary N-terminal protection.[7][10] |

| Piperidine in DMF (20%) | Reagent for Fmoc group removal (deprotection).[10] |

| DIC / HOBt | Condensing agent and activator for amide bond formation.[10] |

| TFA / TIS / H2O | Cleavage cocktail to release peptide from resin and remove side-chain protecting groups.[13] |

| DMF / DCM | Solvents for swelling resin, coupling, and washing. |

Mechanism of Action and Signaling Pathway

Carbetocin functions as an agonist at oxytocin receptors, which are G-protein coupled receptors (GPCRs) located on the smooth muscle cells of the uterus (myometrium).[1][2][15] The density of these receptors increases significantly during pregnancy, peaking at the time of delivery.[15]

Binding of Carbetocin to the oxytocin receptor initiates a signaling cascade that leads to uterine contractions.

The binding of Carbetocin activates the Gq alpha subunit of the G-protein complex.[2] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The resulting increase in cytosolic Ca²⁺ concentration leads to the contraction of the uterine smooth muscle, which helps to constrict uterine blood vessels and control postpartum bleeding.[2]

References

- 1. Facebook [cancer.gov]

- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]

- 3. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of carbetocin using photochemical cyclization conditions [morressier.com]

- 5. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101555272A - Solid phase preparation method of carbetocin - Google Patents [patents.google.com]

- 8. cpcscientific.com [cpcscientific.com]

- 9. GSRS [precision.fda.gov]

- 10. CN104592362A - Synthesis process of carbetocin - Google Patents [patents.google.com]

- 11. Separation and identification of peptide mixtures in a synthesis crude of carbetocin by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. WO2017097194A1 - Completely-solid-phase preparation method for carbetocin - Google Patents [patents.google.com]

- 14. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 15. go.drugbank.com [go.drugbank.com]

Carbetocin In Vivo: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, is a critical therapeutic agent in obstetrics, primarily utilized for the prevention of postpartum hemorrhage (PPH) following cesarean section.[1] Its structural modifications confer a significantly longer half-life compared to endogenous oxytocin, providing sustained uterotonic activity from a single administration.[1][2] This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and pharmacodynamics of carbetocin, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetics

The pharmacokinetic profile of carbetocin has been characterized in various species, including humans, cattle, pigs, and horses, demonstrating its rapid absorption and distribution, followed by a slower elimination phase compared to oxytocin.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of carbetocin administered via intravenous (IV) and intramuscular (IM) routes across different species.

Table 1: Pharmacokinetic Parameters of Carbetocin in Humans (Nonpregnant Women)

| Parameter | 0.4 mg IV Dose (Mean ± SD) | 0.8 mg IV Dose (Mean ± SD) | IM Administration |

| Distribution Half-Life (t½α) | 5.5 ± 1.6 minutes[3][4] | 6.1 ± 1.2 minutes[3][4] | - |

| Elimination Half-Life (t½β) | 41.0 ± 11.9 minutes[3][4] | 42.7 ± 10.6 minutes[3][4] | ~40 minutes[1] |

| Time to Peak Concentration (Tmax) | - | - | < 30 minutes[3][4] |

| Bioavailability | - | - | ~80%[3][4][5] |

| Renal Elimination (Unchanged) | ~0.7%[3][4] | ~0.7%[3][4] | - |

Table 2: Pharmacokinetic Parameters of Carbetocin in Various Animal Species

| Species | Route | Dose | Half-Life (t½) | Tmax | Cmax | Bioavailability |

| Cow | IV | 350 µ g/animal | - | - | - | - |

| Cow | IM | 350 µ g/animal | Longer than IV[6] | Higher than IV[6] | ~Half of IV[6] | >80%[6][7] |

| Gilt | IV | - | - | - | - | - |

| Gilt | IM | - | Shorter than IV[6] | Similar to cow[6] | ~Half of IV[6] | ~35%[6][7] |

| Horse | IV | 0.175 mg | 17.2 minutes[8][9][10][11] | - | - | - |

Experimental Protocols

The characterization of carbetocin's pharmacokinetic and pharmacodynamic properties relies on a variety of in vivo and ex vivo experimental models.

In Vivo Pharmacokinetic Studies in Animals

Objective: To determine the pharmacokinetic profile of carbetocin following intravenous or intramuscular administration.

Experimental Workflow:

Methodology:

-

Animal Models: Studies have utilized various animal models, including cows, gilts, and horses.[6][7][8]

-

Drug Administration: A single dose of carbetocin is administered either intravenously (IV) or intramuscularly (IM).[6][11]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration via an indwelling catheter.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Quantification: Carbetocin concentrations in plasma are determined using a validated radioimmunoassay (RIA).[6][10]

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental models to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability.[6]

Ex Vivo Uterine Contraction Studies

Objective: To assess the dose-response relationship and efficacy of carbetocin on uterine muscle contractility.

Experimental Workflow:

Methodology:

-

Tissue Source: Myometrial tissue is obtained from humans (during cesarean section) or animals (e.g., mice, horses).[12][13]

-

Tissue Preparation: The myometrium is dissected into longitudinal or circular strips.

-

Experimental Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Drug Application: After an equilibration period, cumulative concentrations of carbetocin are added to the organ bath.[13]

-

Measurement: The isometric contractions of the myometrial strips are recorded using a force transducer.

-

Data Analysis: The strength of contraction (often measured as the area under the curve) is plotted against the carbetocin concentration to generate a dose-response curve. From this curve, the effective concentration that produces 50% of the maximum response (EC50) and the maximum effect (Emax) are calculated.[13]

Pharmacodynamics

Carbetocin exerts its primary pharmacodynamic effect by selectively binding to and activating oxytocin receptors in the myometrium, leading to a cascade of intracellular events that result in uterine muscle contraction.[1][5][14]

Mechanism of Action and Signaling Pathway

Carbetocin is an agonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[1][14] Its binding initiates a signaling cascade that increases intracellular calcium levels, leading to smooth muscle contraction.[1]

Receptor Binding and Affinity

Carbetocin exhibits high affinity for the oxytocin receptor, comparable to that of oxytocin itself.[15] However, its binding affinity for vasopressin receptors (V1a and V2) is significantly lower.[15][16] Studies have shown that carbetocin acts as a partial agonist at the oxytocin receptor, with a maximal contractile effect that is approximately 50% lower than that of oxytocin in isolated myometrial strips.[15] Interestingly, carbetocin and its metabolites can also act as antagonists to oxytocin in vitro.[15]

Table 3: Receptor Binding Affinities and Functional Activity of Carbetocin and its Metabolites

| Compound | Receptor | Binding Affinity (Ki or EC50) | Functional Activity |

| Carbetocin | Oxytocin Receptor | Ki: 7.1 nM[17], EC50: 48.0 ± 8.20 nM[15] | Partial Agonist/Antagonist[15] |

| Carbetocin | Vasopressin V1a Receptor | Ki: 7.24 ± 0.29 nM[15] | Competitive Antagonist[16] |

| Carbetocin | Vasopressin V2 Receptor | Ki: 61.3 ± 14.6 nM[15] | - |

| Carbetocin Metabolite I | Oxytocin Receptor | - | Antagonist (pA2 = 7.81)[15] |

| Carbetocin Metabolite I | Vasopressin V1a Receptor | Ki: 9.89 ± 2.80 nM[15] | - |

| Carbetocin Metabolite II | Oxytocin Receptor | - | Antagonist (pA2 = 8.01)[15] |

| Carbetocin Metabolite II | Vasopressin V1a Receptor | Ki: 33.7 ± 7.34 nM[15] | - |

Dose-Response Relationship

Clinical trials have investigated the effective dose of carbetocin for preventing PPH. Studies in women undergoing elective cesarean delivery have shown that doses ranging from 20 to 100 µg are similarly effective in producing adequate uterine tone.[18] However, a dose-finding study for intramuscular administration after vaginal delivery identified a maximum tolerated dose of 200 µg, with higher doses associated with an increased incidence of adverse events.[19]

Conclusion

Carbetocin's favorable pharmacokinetic profile, characterized by a longer half-life and sustained action compared to oxytocin, underpins its clinical utility in preventing postpartum hemorrhage. Its pharmacodynamics are primarily mediated through the activation of myometrial oxytocin receptors, leading to robust uterine contractions. The detailed understanding of its in vivo behavior, derived from a combination of animal models and human clinical trials, is essential for its safe and effective use in clinical practice and for guiding future research in the development of novel uterotonic agents.

References

- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]

- 2. What is Carbetocin used for? [synapse.patsnap.com]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women | Lunds universitet [lu.se]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacokinetics and bioavailability of carbetocin after intravenous and intramuscular administration in cows and gilts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.ymaws.com [cdn.ymaws.com]

- 10. madbarn.com [madbarn.com]

- 11. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, following intravenous administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ex vivo influence of carbetocin on equine myometrial muscles and comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbetocin - Wikipedia [en.wikipedia.org]

- 15. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Ascending dose tolerance study of intramuscular carbetocin administered after normal vaginal birth - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbetocin: A Deep Dive into Receptor Binding Affinity and Functional Selectivity

For Immediate Release

This technical guide provides a comprehensive overview of the receptor binding affinity and functional selectivity of carbetocin, a long-acting synthetic analogue of oxytocin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways to facilitate a deeper understanding of carbetocin's pharmacological profile.

Executive Summary

Carbetocin is a potent agonist of the oxytocin receptor (OTR) with a distinct pharmacological profile compared to endogenous oxytocin. It exhibits high affinity for the OTR and displays significant functional selectivity by preferentially activating the Gq signaling pathway. Notably, carbetocin shows markedly lower affinity for vasopressin (AVP) receptors (V1a, V1b, and V2) and acts as a competitive antagonist at human V1a and V1b receptors. This selectivity profile contributes to its prolonged uterotonic effects with a potentially improved side-effect profile compared to oxytocin. This guide presents the binding affinity data in a clear tabular format, provides detailed experimental protocols for key assays, and illustrates the underlying molecular mechanisms through signaling pathway and experimental workflow diagrams.

Receptor Binding Affinity and Selectivity Profile

The binding affinity of carbetocin has been characterized across various receptor subtypes. The following tables summarize the key quantitative data from published literature, providing a comparative view of its affinity (Ki), potency (EC50), and inhibitory concentration (IC50) at the oxytocin and vasopressin receptors.

Table 1: Carbetocin Receptor Binding Affinity and Potency

| Receptor | Species | Parameter | Value | Reference(s) |

| Oxytocin Receptor (OTR) | Human | Ki | 7.1 nM | [1] |

| Oxytocin Receptor (OTR) | Human | EC50 (Gq coupling) | 48.8 ± 16.09 nM | [2] |

| Oxytocin Receptor (OTR) | Rat | Ki | 1.96 nM | [2] |

| Vasopressin V1a Receptor | Human | IC50 (antagonist) | > 10000 nM | [1] |

| Vasopressin V1b Receptor | Human | EC50 (agonist) | > 10000 nM | [1] |

| Vasopressin V1a Receptor | Rat | Ki | 7.24 nM | [2][3] |

| Vasopressin V2 Receptor | Rat | Ki | 61.3 nM | [2][3] |

Key Observations:

-

Carbetocin demonstrates high affinity for the human oxytocin receptor, with a Ki value in the low nanomolar range[1].

-

It acts as a partial agonist at the human OTR with respect to Gq protein coupling[2].

-

Carbetocin exhibits significant selectivity for the OTR over vasopressin receptors. It shows weak to negligible agonist activity at human V1a and V1b receptors and can act as a competitive antagonist[1][2][4][5].

-

The binding affinity for rat vasopressin V1a and V2 receptors is considerably lower than for the rat OTR[2][3].

Signaling Pathways and Functional Selectivity

Carbetocin's interaction with the oxytocin receptor initiates a cascade of intracellular events. A key characteristic of carbetocin is its functional selectivity, meaning it preferentially activates certain signaling pathways over others.

Upon binding to the OTR, a G-protein coupled receptor (GPCR), carbetocin primarily activates the Gq alpha subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a critical step in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates various cellular proteins, further contributing to the physiological response. Unlike oxytocin, carbetocin shows limited to no recruitment of β-arrestin, which is involved in receptor desensitization and internalization, potentially contributing to its prolonged duration of action[2][4].

Caption: Carbetocin-induced Gq signaling pathway at the oxytocin receptor.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the binding affinity and functional selectivity of carbetocin.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of carbetocin for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Caption: General workflow for a radioligand competition binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human receptor of interest (e.g., OTR, V1aR, V1bR, V2R) in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membranes (typically 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]oxytocin for OTR, [³H]arginine vasopressin for V1aR and V2R) at a concentration close to its Kd.

-

Increasing concentrations of unlabeled carbetocin (typically from 10⁻¹² M to 10⁻⁵ M).

-

For determination of non-specific binding, a high concentration of unlabeled oxytocin or vasopressin is added to a set of wells.

-

Assay buffer to reach the final volume.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each carbetocin concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the carbetocin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of carbetocin that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

This assay measures the functional coupling of the OTR to different G-protein subtypes upon stimulation by carbetocin.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Use a suitable cell line, such as HEK293 cells.

-

Co-transfect the cells with plasmids encoding:

-

The human oxytocin receptor (OTR).

-

A Gα subunit fused to a Renilla luciferase (Rluc) variant (e.g., Rluc8). Different Gα subunits (Gαq, Gαi, Gαo, etc.) can be tested in separate experiments.

-

Gβ and Gγ subunits, with one of them fused to a fluorescent protein acceptor (e.g., Venus or GFP).

-

-

-

BRET Assay:

-

Plate the transfected cells in a white, clear-bottom 96-well plate.

-

24-48 hours post-transfection, replace the culture medium with a suitable assay buffer (e.g., HBSS).

-

Add the Rluc substrate (e.g., coelenterazine h) to each well.

-

Immediately measure the baseline BRET signal using a plate reader capable of detecting both the donor and acceptor emission wavelengths.

-

Add varying concentrations of carbetocin to the wells.

-

Measure the BRET signal again after a short incubation period.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the light intensity emitted by the acceptor by the light intensity emitted by the donor.

-

A change in the BRET ratio upon addition of carbetocin indicates a conformational change in the G-protein heterotrimer, signifying activation.

-

Plot the change in BRET ratio against the logarithm of the carbetocin concentration and fit to a dose-response curve to determine the EC50 and Emax values.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of carbetocin to induce an increase in intracellular calcium concentration, a downstream effect of Gq pathway activation.

Detailed Protocol:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the human OTR in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Measure the baseline fluorescence.

-

Add varying concentrations of carbetocin to the wells using the instrument's integrated fluidics.

-

Immediately and continuously measure the change in fluorescence over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of carbetocin.

-

Plot the peak response against the logarithm of the carbetocin concentration and fit to a dose-response curve to determine the EC50 and Emax values.

-

Conclusion

Carbetocin's pharmacological profile is defined by its high affinity and selective agonism at the oxytocin receptor, coupled with a notable lack of activity and even antagonistic properties at vasopressin V1a and V1b receptors. Its functional selectivity for the Gq signaling pathway provides a molecular basis for its potent and sustained uterotonic effects. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and characterization of carbetocin and other oxytocin receptor modulators, aiding in the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Deep Dive into the Molecular Distinctions Between Carbetocin and Oxytocin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, childbirth, and lactation. Carbetocin, a synthetic analogue of oxytocin, has been developed to offer a longer duration of action, proving advantageous in clinical settings, particularly for the prevention of postpartum hemorrhage. While both molecules target the oxytocin receptor (OTR), their subtle yet significant molecular differences lead to distinct pharmacological profiles. This technical guide provides a comprehensive comparison of carbetocin and oxytocin, focusing on their molecular structure, receptor binding kinetics, and downstream signaling pathways. Quantitative data are presented in tabular format for direct comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action.

Molecular Structure: The Foundation of Functional Divergence

Oxytocin is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6.[1] Carbetocin is a synthetic analogue of oxytocin that incorporates several key structural modifications to enhance its stability and prolong its half-life.[2][3][4] These modifications include:

-

Deamination at position 1: The N-terminal cysteine is deaminated, which protects the molecule from degradation by aminopeptidases.

-

Substitution of the disulfide bridge: The disulfide bond is replaced with a more stable thioether bond.[2]

-

Methylation of the tyrosine at position 2: The hydroxyl group of the tyrosine residue is methylated, which can influence receptor binding and signaling.

These alterations result in a molecule that is more resistant to enzymatic degradation, leading to a significantly longer half-life compared to oxytocin.[3][5]

Receptor Binding and Affinity: A Tale of Two Agonists

Both carbetocin and oxytocin exert their effects by binding to the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR).[1][6][7] However, their binding characteristics and functional consequences differ. While oxytocin acts as a full agonist at the OTR, carbetocin is considered a partial agonist/antagonist.[8]

The binding of these ligands to the OTR is a complex process influenced by factors such as the presence of divalent cations like Mg2+ and cholesterol, which can act as positive allosteric modulators.[9][10] The N-terminus of the OTR is a key region for agonist binding.[9]

| Ligand | Receptor | Binding Affinity (Kd/Ki) | Species | Reference |

| Oxytocin | Myometrial Oxytocin Receptor | Similar to Oxytocin | Rat | [8] |

| Carbetocin | Myometrial Oxytocin Receptor | Similar to Oxytocin | Rat | [8] |

| Carbetocin | Myometrial Vasopressin V1a Receptor | 7.24 +/- 0.29 nM | Rat | [8] |

| Carbetocin | Renal Vasopressin V2 Receptor | 61.3 +/- 14.6 nM | Rat | [8] |

Table 1: Comparative Receptor Binding Affinities

Signaling Pathways: Beyond the Canonical Gq Cascade

Upon agonist binding, the OTR primarily couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway.[6][11][12] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][11] This canonical pathway is central to the physiological effects of both oxytocin and carbetocin, such as uterine muscle contraction.

However, OTR signaling is more complex than this linear pathway suggests. The receptor can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase.[7][13] Furthermore, agonist-bound OTRs can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[14] β-arrestin binding can lead to receptor desensitization and internalization, but it can also initiate G protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway.[14][15][16]

Gq-PLC Signaling Pathway

Caption: Canonical Gq/PLC signaling pathway activated by carbetocin and oxytocin.

β-Arrestin Mediated Signaling and Desensitization

Caption: β-Arrestin mediated desensitization and signaling of the oxytocin receptor.

Pharmacokinetics and Clinical Implications

The structural modifications of carbetocin confer a significantly longer half-life (around 40 minutes) compared to oxytocin (4-10 times shorter).[3][5] This prolonged action is a key advantage in clinical practice, as a single dose of carbetocin can provide sustained uterine contraction, reducing the need for continuous infusion or repeated administration of uterotonic agents.[3][17]

| Parameter | Carbetocin | Oxytocin | Reference |

| Half-life | ~40 minutes | 4-10 times shorter than Carbetocin | [3][5] |

| Administration | Single IV dose (100 µg) | IV infusion (e.g., 30 IU over 2h) | [18] |

| Additional Uterotonics | Lower requirement | Higher requirement | [17][18][19] |

| Blood Loss | Reduced | - | [18] |

| Side Effects | Similar to Oxytocin (e.g., nausea, vomiting) | Similar to Carbetocin (e.g., nausea, vomiting) | [19][20][21][22][23] |

Table 2: Comparative Pharmacokinetics and Clinical Outcomes

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity of carbetocin and oxytocin for the OTR.[24][25][26][27]

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human OTR are prepared from a suitable cell line (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

-

Assay Setup: The assay is typically performed in 96-well plates.[28] Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled OTR antagonist (e.g., [³H]-vasopressin), and varying concentrations of the unlabeled competitor ligand (carbetocin or oxytocin).

-

Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[28]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[28] The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate competition curves, from which the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Calcium Imaging for Functional Activity

This protocol describes a calcium imaging assay to measure the functional activity of carbetocin and oxytocin by monitoring intracellular calcium mobilization.[29][30][31][32][33]

References

- 1. Crystal structure of the human oxytocin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of carbetocin using photochemical cyclization conditions [morressier.com]

- 3. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxytocin receptors: ligand binding, signalling and cholesterol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. glpbio.com [glpbio.com]

- 13. academic.oup.com [academic.oup.com]

- 14. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Double-blind comparison of carbetocin versus oxytocin in prevention of uterine atony after cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy of oxytocin versus carbetocin in prevention of postpartum hemorrhage after cesarean section under general anesthesia: a prospective randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Side effects of oxytocin and carbetocin for mangement at third trimester - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 26. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

- 28. giffordbioscience.com [giffordbioscience.com]

- 29. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. researchgate.net [researchgate.net]

- 31. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Results for "Calcium Imaging" | Springer Nature Experiments [experiments.springernature.com]

- 33. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Heat Stability of Carbetocin: A Technical Guide for Clinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the heat stability of Carbetocin, a critical oxytocin analogue for the prevention of postpartum hemorrhage (PPH), particularly in settings where maintaining a consistent cold chain is challenging. A heat-stable formulation of Carbetocin has been developed to address the logistical hurdles associated with the storage and distribution of uterotonics in low and middle-income countries.[1][2] This document summarizes key stability data, details experimental protocols for stability assessment, and visualizes relevant biological and experimental pathways.

Quantitative Stability Data

The heat-stable formulation of Carbetocin demonstrates remarkable stability under various temperature conditions.[1][2][3] The formulation consists of 0.1 mg/mL Carbetocin in a sodium succinate buffer with mannitol and L-methionine, optimized at a pH of 5.45 (range: 5.25–5.65).[1][4] L-methionine acts as an antioxidant, minimizing degradation through oxidation.[4]

Quantitative data from long-term and accelerated stability studies are summarized below. The primary metric for stability is the maintenance of at least 95% purity of the peptide.

Table 1: Long-Term Stability of Heat-Stable Carbetocin at 30°C/75% RH [1][4]

| Time Point (Months) | Carbetocin Content (%) | Total Impurities (%) |

| 0 | 100 | Not specified |

| 3 | ≥95 | Not specified |

| 6 | ≥95 | Not specified |

| 9 | ≥95 | Not specified |

| 12 | ≥95 | Not specified |

| 18 | ≥95 | Not specified |

| 24 | ≥95 | Not specified |

| 36 | ≥95 | Not specified |

Table 2: Accelerated Stability of Heat-Stable Carbetocin [1][2][4]

| Temperature | Relative Humidity | Duration | Result |

| 40°C | 75% | 6 Months | ≥95% purity maintained |

| 50°C | Not specified | 3 Months | ≥95% purity maintained |

| 60°C | Not specified | 1 Month | ≥95% purity maintained |

Table 3: Comparative Stability of Heat-Stable Carbetocin and Oxytocin at Extreme Heat [4]

| Drug | Temperature | Time to 95% Potency |

| Heat-Stable Carbetocin | 50°C | ~17 days |

| Oxytocin | 50°C | Significantly less than Carbetocin |

| Heat-Stable Carbetocin | 60°C | ~4 days |

| Oxytocin | 60°C | Significantly less than Carbetocin |

Experimental Protocols

The stability of the heat-stable Carbetocin formulation was evaluated through a series of rigorous experimental protocols in accordance with International Council for Harmonisation (ICH) guidelines.

Formulation and Sample Preparation

The heat-stable formulation was prepared by dissolving Carbetocin to a concentration of 0.1 mg/mL in an isotonic solution containing 10 mM succinic acid, 47 mg/mL D-mannitol, and 1 mg/mL L-methionine.[4] The pH of the solution was adjusted to the optimal range of 5.25–5.65 using sodium hydroxide.[4] The final solution was filled into ampoules and vials for stability testing.

Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection at 220 nm was developed and validated to separate Carbetocin from its degradation products and other impurities.[5][6] This method is crucial for accurately quantifying the remaining active pharmaceutical ingredient (API) and monitoring the formation of impurities over time.

Long-Term Stability Study

-

Objective: To evaluate the stability of the heat-stable Carbetocin formulation under ICH climate zone IV conditions.

-

Storage Conditions: 30°C with 75% relative humidity (RH).[1][4]

-

Analysis Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

-

Parameters Assessed: Carbetocin content and total impurities.

Accelerated Stability Study

-

Objective: To predict the long-term stability of the formulation by subjecting it to elevated temperatures.

-

Storage Conditions:

-

Analysis Time Points:

-

Parameters Assessed: Remaining amount of Carbetocin compared to samples stored under refrigerated conditions.

Photostability Study

The formulation was exposed to light to assess its sensitivity. The results indicated that the heat-stable Carbetocin formulation is not light-sensitive when stored in its primary container.[1][2]

Freeze-Thaw Study

To evaluate the impact of freezing and thawing, the formulation underwent freeze-thaw cycles. The study concluded that the heat-stable Carbetocin formulation is not sensitive to freezing.[1][2]

Visualizations

Experimental Workflow for Stability Testing

References

- 1. researchgate.net [researchgate.net]

- 2. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries [scite.ai]

- 4. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ghsupplychain.org [ghsupplychain.org]

Carbetocin's Effect on Intracellular Calcium Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analogue of oxytocin, is a critical uterotonic agent used to prevent postpartum hemorrhage. Its therapeutic effect is intrinsically linked to its ability to modulate intracellular calcium ([Ca2+]) signaling in myometrial cells, leading to uterine contractions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying carbetocin's action on intracellular calcium, detailed experimental protocols for its study, and a quantitative summary of its effects.

Core Mechanism of Action

Carbetocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Unlike the endogenous ligand oxytocin, which can couple to multiple G-proteins, carbetocin is a biased agonist, showing a strong preference for the Gq alpha subunit (Gαq) pathway. This selective activation initiates a well-defined signaling cascade that culminates in an increase in cytosolic [Ca2+].

The binding of carbetocin to the OTR triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates Phospholipase C (PLC), a key enzyme in this pathway. Evidence suggests the involvement of PLC-β1 and PLC-β3 isoforms in human myometrial cells. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store. This binding opens the IP3R channel, resulting in a rapid efflux of Ca2+ from the SR into the cytosol. This initial, transient increase in intracellular [Ca2+] is the primary driver of the initial phase of myometrial contraction.

Following the initial release from intracellular stores, the influx of extracellular calcium contributes to sustaining the elevated cytosolic [Ca2+] levels. This can occur through voltage-gated calcium channels (VGCCs) and potentially through store-operated calcium entry (SOCE), a mechanism activated by the depletion of intracellular calcium stores. The sustained elevation of intracellular calcium is crucial for maintaining uterine tone.

Quantitative Data on Carbetocin's Effects

The following tables summarize the quantitative aspects of carbetocin's effect on intracellular calcium signaling and related parameters. It is important to note that direct dose-response data for carbetocin on intracellular calcium concentration in human myometrial cells is limited in publicly available literature. The presented data is a compilation from various studies on uterine contractility and Gq protein activation, which are downstream and upstream indicators of calcium signaling, respectively.

| Parameter | Agonist | Cell/Tissue Type | EC50 | Emax (% of Oxytocin) | Reference |

| Gq Protein Activation | Carbetocin | Recombinant cells expressing human OTR | 48.8 ± 16.09 nM | ~50% | [1] |

| Oxytocin | Recombinant cells expressing human OTR | 9.7 ± 4.43 nM | 100% | [1] | |

| Uterine Contraction | Carbetocin | Mouse myometrium | ~1 nM | Not specified | |

| Oxytocin | Mouse myometrium | ~0.1 nM | Not specified | ||

| Effective Dose (ED90) for adequate uterine tone | Carbetocin | Human myometrium (in vivo, Cesarean delivery) | 121 µg (95% CI: 111-130 µg) | Not applicable |

Note: EC50 values for uterine contraction are influenced by factors beyond intracellular calcium concentration and should be interpreted as an indirect measure of signaling efficacy.

Signaling Pathways and Experimental Workflows

Carbetocin-Induced Intracellular Calcium Signaling Pathway

Caption: Carbetocin signaling cascade leading to myometrial contraction.

Experimental Workflow for Measuring Intracellular Calcium

Caption: Workflow for intracellular calcium measurement using fluorescent dyes.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]) using Fura-2 AM

This protocol is adapted for use with primary human myometrial cells or relevant cell lines.

Materials:

-

Primary human myometrial cells or a suitable cell line (e.g., PHM1-41)

-

Culture medium (e.g., DMEM/F-12) with appropriate supplements

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

Carbetocin stock solution

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

-

Cell Preparation:

-

Culture cells on glass coverslips or in black-walled, clear-bottom 96-well plates until they reach 70-80% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to improve dye retention.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells for a further 15-30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.

-

-

Calcium Measurement:

-

Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

-

Continuously perfuse the cells with HBSS.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply carbetocin at the desired concentrations to the cells.

-

Continue recording the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in intracellular [Ca2+].

-

Determine the peak response, time to peak, and duration of the calcium transient for each carbetocin concentration.

-

Plot the peak response against the carbetocin concentration to generate a dose-response curve and calculate the EC50 value.

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, a direct downstream product of PLC activation.

Materials:

-

Myometrial cells

-

myo-[3H]inositol

-

Culture medium

-

LiCl solution

-

Perchloric acid (PCA)

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling:

-

Culture cells in a medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Stimulation:

-

Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IP1, which is easier to measure.

-

Stimulate the cells with various concentrations of carbetocin for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold PCA.

-

Scrape the cells and centrifuge to pellet the precipitate.

-

Neutralize the supernatant containing the inositol phosphates.

-

-

Separation and Quantification:

-

Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.

-

Wash the column to remove unincorporated [3H]inositol.

-

Elute the total inositol phosphates with a high salt buffer.

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity to the total radioactivity incorporated into the cells.

-

Plot the amount of [3H]inositol phosphates accumulated against the carbetocin concentration to generate a dose-response curve.

-

Conclusion

Carbetocin's selective activation of the Gq-PLC-IP3 signaling pathway provides a clear mechanism for its potent uterotonic effects. The resulting increase in intracellular calcium, initiated by release from the sarcoplasmic reticulum and sustained by extracellular influx, is the direct trigger for myometrial contraction. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuances of carbetocin's action and to explore the development of novel therapeutics targeting this critical signaling pathway. Further research is warranted to generate more precise quantitative data on the dose-dependent effects and kinetics of carbetocin-induced intracellular calcium transients in human myometrial cells.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Downstream Signaling Pathways of Carbetocin

Carbetocin, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, is primarily utilized in clinical settings to prevent postpartum hemorrhage (PPH) following childbirth.[1][2] Its efficacy stems from its ability to induce powerful contractions of the uterine smooth muscle.[1][2] However, detailed molecular investigations have revealed that Carbetocin is not a simple mimic of oxytocin. It exhibits distinct signaling properties, acting as a biased agonist at the oxytocin receptor (OXTR). This functional selectivity results in the activation of a specific subset of downstream signaling cascades while avoiding others engaged by the endogenous ligand. Understanding these unique pathways is critical for elucidating its prolonged therapeutic effect and exploring its potential in other physiological contexts.

This technical guide provides a comprehensive overview of the known downstream signaling pathways of Carbetocin, presenting quantitative data, detailed experimental protocols for key assays, and visual diagrams to illustrate complex molecular interactions and workflows.

Core Signaling Pathways Activated by Carbetocin

Carbetocin's mechanism of action is initiated by its binding to the oxytocin receptor (OXTR), a member of the G-protein coupled receptor (GPCR) superfamily. Unlike oxytocin, which can couple to multiple G-protein subtypes (Gq, Gi, and Go), Carbetocin displays strong functional selectivity, preferentially activating the Gq alpha subunit pathway.[3][4] This biased agonism is a defining feature of its molecular pharmacology.

The Gαq/Phospholipase C (PLC) Pathway

The canonical signaling cascade initiated by Carbetocin binding to the OXTR is the Gαq/PLC pathway, which leads to an increase in intracellular calcium levels.

-

Receptor Activation and Gq Protein Coupling: Upon Carbetocin binding, the OXTR undergoes a conformational change, which allows it to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gq protein. This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit.[5]

-

Activation of Phospholipase C (PLC): The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates its primary effector enzyme, Phospholipase C-β (PLC-β).[5]

-

Generation of Second Messengers: Activated PLC-β cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER).[5][6][7] This binding opens the IP3R channels, resulting in a rapid efflux of stored Ca2+ from the ER into the cytoplasm.[7][8] This surge in intracellular Ca2+ is the primary trigger for smooth muscle contraction in the uterus.[1]

-

Activation of Protein Kinase C (PKC): DAG remains in the plasma membrane and, in conjunction with the increased cytosolic Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins.[5][6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of the Gq pathway can also lead to downstream signaling through the MAPK/ERK cascade, which is involved in cell proliferation and other cellular processes.[6] Studies have shown that Carbetocin does promote MAPK activation, although to a lesser degree than oxytocin.[9] This pathway is typically initiated by PKC, a direct product of Gq signaling.

Receptor Internalization and β-Arrestin Signaling

A critical point of divergence between Carbetocin and oxytocin signaling lies in the mechanism of receptor desensitization and internalization. For many GPCRs, prolonged agonist exposure leads to phosphorylation of the receptor by GPCR kinases (GRKs), followed by the recruitment of β-arrestin proteins.[10] β-arrestin binding sterically hinders further G-protein coupling and promotes receptor internalization via clathrin-coated pits.[10][11]

Remarkably, Carbetocin promotes OXTR internalization through a pathway that is independent of β-arrestin recruitment.[3][12] This is a significant departure from oxytocin, which does induce β-arrestin recruitment.[12] Furthermore, unlike oxytocin-internalized receptors which can recycle back to the plasma membrane, Carbetocin does not promote OXTR recycling.[3][12] This unique β-arrestin-independent internalization and lack of recycling may contribute to its prolonged duration of action.

Quantitative Data Presentation

The functional selectivity of Carbetocin is evident in its binding affinity and efficacy at the OXTR and its lack of activity at related vasopressin receptors.

Table 1: Comparative Efficacy of Carbetocin vs. Oxytocin at the Human OXTR

| Ligand | Parameter | Value | Reference |

|---|---|---|---|

| Carbetocin | EC₅₀ (Gq Activation) | 48.8 ± 16.09 nM | [12] |

| BRETₘₐₓ (vs. Oxytocin) | ~45 ± 6% | [12] | |

| Oxytocin | EC₅₀ (Gq Activation) | 9.7 ± 4.43 nM | [12] |

| BRETₘₐₓ | 100% (Reference) | [12] |

EC₅₀: Half maximal effective concentration. BRETₘₐₓ: Maximum Bioluminescence Resonance Energy Transfer signal, indicating maximal G-protein activation.

Table 2: Activity of Carbetocin at Human Vasopressin Receptors (V1aR & V1bR)

| Receptor | Carbetocin Activity | Finding | Reference |

|---|---|---|---|

| V1aR | No significant activation | Acts as a competitive antagonist | [3][12] |

| V1bR | No significant activation | Acts as a competitive antagonist | [3][12] |

This lack of agonism at vasopressin receptors is another key feature distinguishing Carbetocin from oxytocin, which can activate these receptors.[12]

Experimental Protocols

Investigating the signaling pathways of Carbetocin requires a suite of cell-based assays. Below are methodologies for the key experiments cited in this guide.

Bioluminescence Resonance Energy Transfer (BRET) for G-Protein Activation

This assay quantitatively measures the interaction between the OXTR and specific G-protein subtypes in live cells.

Principle: BRET relies on the non-radiative transfer of energy between a donor luciferase (e.g., Rluc8) and an acceptor fluorophore (e.g., GFP).[12] Agonist-induced conformational changes in the G-protein heterotrimer alter the distance and/or orientation between the tagged subunits, leading to a measurable change in the BRET signal.[12]

Methodology:

-

Cell Culture & Transfection: HEK293 cells are co-transfected with plasmids encoding:

-

Human OXTR (hOXTR).

-

Gα subunit tagged with Rluc8 (e.g., Gαq-Rluc8).

-

Gβ₁ and Gγ₂ subunits, with Gγ₂ tagged with GFP10 (GFP10-Gγ₂).

-

-

Cell Plating: 48 hours post-transfection, cells are seeded into 96-well microplates.

-

Assay:

-

Cells are washed with a saline buffer.

-

The Rluc substrate (e.g., coelenterazine h) is added.

-

Baseline BRET readings are taken using a microplate reader capable of detecting both donor and acceptor emissions simultaneously.

-

Carbetocin or a control agonist (e.g., oxytocin) is added at various concentrations.

-

BRET readings are taken immediately and kinetically for several minutes.

-

-

Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. The net BRET signal is determined by subtracting the baseline ratio from the ratio post-stimulation. Dose-response curves are generated to calculate EC₅₀ and BRETₘₐₓ values.

β-Arrestin Recruitment Assay

This assay determines whether ligand binding to the OXTR induces the recruitment of β-arrestin.

Principle: A BRET-based assay is used, where the OXTR is tagged with the BRET donor (Rluc) and β-arrestin is fused to the BRET acceptor (Venus, a YFP variant).[12] Recruitment brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.

Methodology:

-

Cell Culture & Transfection: HEK293 cells are co-transfected with plasmids for hOXTR-Rluc and β-arrestin1/2-Venus.[12]

-

Cell Plating & Incubation: 48 hours post-transfection, cells are plated. Before the assay, cells are pre-incubated in serum-free medium.[12]

-

Assay:

-

The Rluc substrate is added.

-

Baseline BRET is measured.

-

Cells are treated with a saturating concentration of Carbetocin (e.g., 1 μM) or oxytocin (e.g., 100 nM).[12]

-

BRET signal is monitored kinetically.

-

-

Data Analysis: An increase in the BRET ratio over baseline indicates β-arrestin recruitment.

References

- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Ca2+-Mediated Signaling Pathways: A Promising Target for the Successful Generation of Mature and Functional Stem Cell-Derived Pancreatic Beta Cells In Vitro [mdpi.com]

- 8. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]

- 9. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00225F [pubs.rsc.org]

- 10. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

Carbetocin's Off-Target Pharmacology: A Technical Guide to Non-Uterine Effects

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbetocin, a long-acting synthetic analogue of oxytocin, is primarily utilized in obstetric settings to prevent postpartum hemorrhage. Its enhanced stability and prolonged duration of action offer clinical advantages over the endogenous hormone. However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its interactions with non-uterine tissues and receptor systems. This technical guide provides a detailed overview of the current knowledge regarding carbetocin's off-target effects, focusing on its receptor binding affinities, functional activities at non-oxytocin receptors, and the resultant physiological consequences in cardiovascular, renal, and central nervous systems. Quantitative data from key preclinical and clinical studies are summarized, detailed experimental methodologies are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Receptor Binding Profile and Functional Activity

Carbetocin's physiological effects, both on- and off-target, are dictated by its binding affinity and functional activity at various G-protein coupled receptors, primarily the oxytocin (OTR) and vasopressin (AVPR) receptor families.

Quantitative Receptor Binding and Functional Data

The following tables summarize the key binding affinities (Ki), half-maximal effective concentrations (EC50), and antagonist potencies (pA2) of carbetocin and its primary metabolites at human and rat receptors.

| Compound | Receptor | Tissue/Cell Line | Ki (nM) | Reference |

| Carbetocin | Oxytocin | Rat Myometrium | 1.96 | [1] |

| Vasopressin V1a | Rat Myometrium | 7.24 | [1] | |

| Vasopressin V2 | Rat Kidney | 61.3 | [1] | |

| Carbetocin Metabolite I (desGlyNH2-carbetocin) | Oxytocin | Rat Myometrium | Similar to Oxytocin | [2] |

| Vasopressin V1 | Rat Myometrium | 9.89 ± 2.80 | [2] | |

| Carbetocin Metabolite II (desLeuGlyNH2-carbetocin) | Oxytocin | Rat Myometrium | Similar to Oxytocin | [2] |

| Vasopressin V1 | Rat Myometrium | 33.7 ± 7.34 | [2] |

Table 1: Receptor Binding Affinities (Ki) of Carbetocin and its Metabolites. This table provides a summary of the binding affinities of carbetocin and its metabolites for oxytocin and vasopressin receptors.

| Compound | Assay | Tissue | EC50 (nM) | Emax (relative to Oxytocin) | pA2 | Reference |

| Carbetocin | Myometrial Contraction | Isolated Rat Myometrial Strips | 48.0 ± 8.20 | ~50% | 8.21 (Antagonist activity against Oxytocin) | [2] |

| Carbetocin Metabolite I | Myometrial Contraction | Isolated Rat Myometrial Strips | No contractile activity | - | 7.81 (Antagonist activity against Oxytocin) | [2] |

| Carbetocin Metabolite II | Myometrial Contraction | Isolated Rat Myometrial Strips | No contractile activity | - | 8.01 (Antagonist activity against Oxytocin) | [2] |

Table 2: Functional Activity of Carbetocin and its Metabolites on Uterine Tissue. This table summarizes the functional effects of carbetocin and its metabolites on uterine muscle contraction.

Experimental Protocols

1.2.1. Receptor Binding Assays (Engstrom et al., 1998)

-

Objective: To determine the binding affinities of carbetocin and its metabolites for oxytocin and vasopressin receptors.

-

Tissues: Myometrium and kidneys were sourced from Wistar rats.

-

Membrane Preparation: Tissues were homogenized in a buffer solution and centrifuged to isolate the membrane fraction containing the receptors.

-

Radioligand Binding: Competition binding assays were performed using radiolabeled ligands ([³H]oxytocin for OTR, and [³H]arginine-vasopressin for AVPRs).

-

Incubation: A constant concentration of the radioligand was incubated with the membrane preparations in the presence of increasing concentrations of unlabeled carbetocin or its metabolites.

-

Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the bound fraction was measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Note: For a more detailed protocol, including specific buffer compositions, incubation times, and temperatures, the full text of Engstrom et al., 1998 should be consulted.

1.2.2. In Vitro Uterine Contraction Assays (Engstrom et al., 1998)

-

Objective: To assess the functional agonistic and antagonistic activity of carbetocin and its metabolites on uterine muscle contraction.

-

Tissue Preparation: Strips of myometrium were dissected from rats in estrus and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

-

Isometric Tension Recording: The muscle strips were connected to isometric force transducers to record changes in tension.

-

Agonist Activity: Cumulative concentration-response curves were generated by adding increasing concentrations of carbetocin or its metabolites to the organ baths and measuring the resulting contraction force. EC50 and Emax values were calculated.

-

Antagonist Activity: To determine antagonist potency, the ability of carbetocin and its metabolites to inhibit oxytocin-induced contractions was measured. The pA2 value, representing the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same response, was calculated. Note: For a more detailed protocol, including the composition of the physiological salt solution and specific parameters of electrical stimulation, the full text of Engstrom et al., 1998 should be consulted.

Signaling Pathways in Non-Uterine Tissues

Carbetocin's interaction with receptors in non-uterine tissues initiates intracellular signaling cascades that mediate its physiological effects. A key finding is its biased agonism at the oxytocin receptor.

G-Protein Coupling

Studies utilizing Bioluminescence Resonance Energy Transfer (BRET) have revealed that while oxytocin can activate the OTR to couple with multiple G-protein subtypes (Gq, Gi, Go), carbetocin displays a strong functional selectivity, exclusively activating the Gq pathway. In contrast, at the vasopressin V1a and V1b receptors, carbetocin acts as a competitive antagonist, inhibiting their activation.

Caption: Carbetocin's G-protein coupling selectivity.

Experimental Protocol: BRET Assay for G-Protein Coupling (Passoni et al., 2016)

-

Objective: To determine the specific G-protein subtypes activated by carbetocin upon binding to the oxytocin receptor.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells were likely used, as they are a common model for studying GPCR signaling.

-

BRET Biosensors: The assay relies on the transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).

-

The OTR was likely tagged with one component of the BRET pair.

-

Different G-protein alpha subunits (Gαq, Gαi, Gαo) were tagged with the other component.

-

-

Transfection: HEK 293 cells were co-transfected with plasmids encoding the tagged receptor and G-protein subunits.

-

Ligand Stimulation: The transfected cells were stimulated with carbetocin or a control agonist.

-

BRET Signal Detection: Upon ligand binding and receptor activation, a conformational change in the G-protein brings the donor and acceptor molecules into close proximity, allowing for energy transfer. The resulting light emission from the acceptor is measured.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase or decrease in the BRET ratio, depending on the specific biosensor design, indicates activation of a specific G-protein pathway. Note: For precise details on the specific Rluc and GFP variants, linker sequences, and plasmid constructs, the full text of Passoni et al., 2016 should be consulted.

Off-Target Effects in Non-Uterine Tissues

Carbetocin's interaction with oxytocin and vasopressin receptors distributed throughout the body can lead to a range of physiological effects beyond uterine contraction.

Cardiovascular System

Clinical studies have consistently demonstrated that carbetocin administration can induce cardiovascular changes, primarily vasodilation and subsequent hypotension.

| Parameter | Effect of Carbetocin | Magnitude of Change | Reference |

| Mean Arterial Pressure | Decrease | Variable, comparable to oxytocin | [3] |

| Heart Rate | No significant change or slight increase | - | [3] |